molecular formula C22H29N5O3S B10997586 (E)-N-(5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(morpholin-4-ylcarbonyl)-L-phenylalaninamide

(E)-N-(5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene)-Nalpha-(morpholin-4-ylcarbonyl)-L-phenylalaninamide

Cat. No.: B10997586
M. Wt: 443.6 g/mol
InChI Key: ALJWVBBNUYCTER-SFHVURJKSA-N
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Description

N-{(1S)-1-BENZYL-2-[(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a cyclohexyl-substituted thiadiazole, and a morpholinecarboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1S)-1-BENZYL-2-[(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions, followed by cyclization.

    Introduction of the Benzyl Group: Benzylation of the intermediate can be performed using benzyl halides in the presence of a base.

    Coupling with Morpholinecarboxamide: The final step involves coupling the thiadiazole derivative with morpholinecarboxamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{(1S)-1-BENZYL-2-[(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the morpholinecarboxamide moiety can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce the corresponding alcohol.

Scientific Research Applications

N-{(1S)-1-BENZYL-2-[(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: It is being investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{(1S)-1-BENZYL-2-[(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The thiadiazole ring is known for its ability to interact with biological targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(1S)-1-BENZYL-2-[(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinecarboxamide moiety, in particular, enhances its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C22H29N5O3S

Molecular Weight

443.6 g/mol

IUPAC Name

N-[(2S)-1-[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide

InChI

InChI=1S/C22H29N5O3S/c28-19(24-21-26-25-20(31-21)17-9-5-2-6-10-17)18(15-16-7-3-1-4-8-16)23-22(29)27-11-13-30-14-12-27/h1,3-4,7-8,17-18H,2,5-6,9-15H2,(H,23,29)(H,24,26,28)/t18-/m0/s1

InChI Key

ALJWVBBNUYCTER-SFHVURJKSA-N

Isomeric SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)N4CCOCC4

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)C(CC3=CC=CC=C3)NC(=O)N4CCOCC4

Origin of Product

United States

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